28-Fold THR-β Selectivity Over THR-α: Direct Functional Assay Comparison
Resmetirom demonstrates 28-fold selectivity for THR-β (EC50 = 0.21 μM) over THR-α (EC50 = 3.74 μM) in a functional coactivator recruitment assay . This selectivity is structurally derived from the cyanoazauracil substituent that directly interacts with Arg320 in THR-β, reducing binding desolvation penalty compared to T3's water-mediated interaction [1]. In the same functional assay, resmetirom produces 83.8% of the maximum response compared to triiodothyronine (T3) for THR-β activation, while achieving only 48.6% efficacy for THR-α activation relative to T3 [2]. This 28-fold selectivity ratio (0.21 μM vs. 3.74 μM) is a direct consequence of medicinal chemistry optimization from the pyridazinone series that preceded resmetirom's discovery [3].
| Evidence Dimension | THR-β vs. THR-α functional selectivity |
|---|---|
| Target Compound Data | EC50(THR-β) = 0.21 μM; EC50(THR-α) = 3.74 μM; Selectivity ratio = 28-fold |
| Comparator Or Baseline | T3 (endogenous ligand): 100% efficacy for both receptors as baseline; No specific comparator EC50 values provided for other THR-β agonists in this identical assay |
| Quantified Difference | 28-fold preferential activation of THR-β over THR-α |
| Conditions | In vitro functional coactivator recruitment assay; HEK293T cells incubated 18-24 hours; detection by EnSpire plate reader |
Why This Matters
This 28-fold selectivity ratio quantifies reduced potential for THR-α-mediated off-target effects in heart and bone, a key differentiator for procurement decisions in cardiovascular safety-sensitive research contexts.
- [1] ActiveInhibitor. Resmetirom: Mechanism and Structural Basis. Published May 2023. View Source
- [2] RxReasoner. REZDIFFRA (resmetirom) Clinical Pharmacology Summary. View Source
- [3] Resmetirom: a first-in-class thyroid hormone receptor β agonist approved by FDA for patients with nonalcoholic steatohepatitis. Chapter 42. In: Progress in Medicinal Chemistry. Elsevier, 2025. View Source
